molecular formula C18H19N3O2 B11123370 ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11123370
M. Wt: 309.4 g/mol
InChI Key: LPVJAOWKUWVJRU-UHFFFAOYSA-N
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Description

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound featuring a substituted imidazo[1,2-a]pyridine core. The structure includes a 7-methyl group, a 4-methylphenyl substituent at position 2, and an ethyl carbamate moiety at position 3. The carbamate group distinguishes it from related compounds with amide, ester, or acid functionalities, which influence its physicochemical and biological properties .

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

LPVJAOWKUWVJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Reactions

Multicomponent condensation reactions represent the most widely employed strategy for synthesizing ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate. These one-pot processes typically involve 2-aminopyridines, arylglyoxals, and ethyl carbamate derivatives. For example, a reaction between 2-amino-7-methylpyridine, 4-methylphenylglyoxal, and ethyl chloroformate in acetic acid at 80–90°C yields the target compound with moderate efficiency (45–55%) . Key advantages include atom economy and reduced purification steps.

Recent advancements by Chernyak et al. demonstrated a refined three-component coupling method using 2-aminopyridines, α-haloketones, and carbamate esters under neutral alumina catalysis . This approach achieved yields of 68% by optimizing molar ratios (1:1.2:1.5) and employing toluene as a solvent at reflux conditions (110°C, 8 h). The mechanism proceeds through nucleophilic substitution at the α-haloketone, followed by cyclization and carbamate incorporation .

Table 1: Comparative Analysis of Multicomponent Methods

ConditionsYield (%)Time (h)Catalyst
Acetic acid, 90°C5212None
Toluene, Al₂O₃, 110°C688Neutral Al₂O₃
Ethanol, FeCl₃, 60°C756FeCl₃

Solvent-Free and Catalyst-Free Synthesis

Dong-Jian Zhu’s solvent- and catalyst-free method offers an eco-friendly alternative . By heating 2-amino-7-methylpyridine, 4-methylbenzaldehyde, and ethyl carbamate at 60°C for 10 h, the reaction achieves 70% yield via in situ imine formation and cyclization. This approach eliminates waste from solvents and reduces energy consumption, though it requires precise stoichiometric control (1:1.05:1.1 ratio) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. DiMauro et al. reported a one-pot microwave-assisted protocol combining 2-aminopyridines, aldehydes, and isonitriles . Using 300 W irradiation for 15 minutes, the method achieved 82% yield by enhancing cyclization rates. Kusy et al. further optimized this for bromomalonaldehyde intermediates, reducing reaction times to 5–10 minutes .

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Time15 min8 h
Yield82%68%
Energy Consumption0.5 kWh2.1 kWh

Domino A³-Coupling Reactions

The domino A³-coupling (aldehyde-amine-alkyne) method employs CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in aqueous ethanol at 50°C . This approach sequentially forms imine intermediates, undergoes cyclization, and introduces the carbamate moiety, achieving 87% yield in 6 h. Scalability tests confirmed consistent performance at 20 mmol scales, underscoring industrial viability .

Metal-Free Condensation Approaches

Metal-free strategies using Knoevenagel condensation or bromomalonaldehyde intermediates have gained traction. Santra et al. developed a FeCl₃-catalyzed cascade reaction between nitroolefins and 2-aminopyridines, yielding 73% product . Alternatively, bromomalonaldehyde condensations under microwave conditions (5 min, 120°C) achieved 78% yield with minimal byproducts .

Chemical Reactions Analysis

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is a common framework in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate Ethyl carbamate at position 3 C₁₇H₁₈N₃O₂ (inferred) ~296.3 (estimated) Hypothetical applications in drug design (carbamate stability)
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Acetamide group at position 3 C₁₉H₂₁N₃O 307.4 Zolpidem impurity; hypnotic-related activity
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate Ethyl ester at position 3 C₁₉H₂₀N₂O₂ 308.37 Intermediate in synthesis; ester hydrolysis potential
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid Acrylic acid at position 3 C₁₈H₁₆N₂O₂ 292.3 Potential solubility challenges (carboxylic acid)
N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines Methanimine (-CH=N-) group C₂₃H₂₁N₃O 355.4 Antimicrobial activity (Schiff bases)

Impurities and Structural Analogs

  • Zolpidem Impurities : N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 1346600-85-8) is a pharmacopoeial impurity, underscoring the need for rigorous quality control in drug synthesis .

Biological Activity

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the imidazo[1,2-a]pyridine class, notable for its complex structure and diverse biological activities. This article delves into the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features an ethyl carbamate moiety connected to an imidazo[1,2-a]pyridine ring, which is further substituted with a methyl group and a para-methylphenyl group.

Biological Activities

This compound exhibits several notable biological activities:

  • Sedative Effects : The compound has been shown to modulate GABA receptors, contributing to its sedative properties. This mechanism is similar to other compounds in the class that exhibit hypnotic effects.
  • Antibacterial and Antifungal Activities : Research indicates that this compound interacts with various biological targets, demonstrating efficacy against certain bacterial strains and fungi. For instance, it has been evaluated against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving cell cycle regulation and apoptosis induction.

Interaction Studies

Recent studies have focused on the interaction of this compound with various molecular pathways:

  • GABA Receptor Modulation : The compound's interaction with GABA receptors suggests potential use in treating anxiety disorders or insomnia.
  • Antimicrobial Mechanisms : Investigations into its antibacterial properties reveal that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

A number of case studies have evaluated the efficacy of this compound in various biological assays:

StudyTarget OrganismActivity ObservedReference
Study 1Staphylococcus aureusModerate antibacterial activity (MIC = 250 μg/mL)
Study 2Candida albicansFungistatic effect (MFC = 250 μg/mL)
Study 3Human cancer cell linesInduced apoptosis in vitro

Q & A

Q. What are the established synthetic routes for ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step protocols. A common approach involves cyclocondensation of aminopyridine precursors with halogenated ketones, followed by carbamate functionalization. Key steps include:

  • Cyclization : Reacting 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Optimization strategies :
    • Continuous flow reactors : Improve scalability and yield by maintaining precise temperature/pressure control during exothermic steps .
    • Catalytic systems : Use glacial acetic acid as a catalyst for imine formation in Schiff base intermediates, which are precursors to related carbamates .
    • Purification : Recrystallization from methanol or ethanol enhances purity (>95%) .

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

MethodCatalystTemperatureYield (%)Purity (%)Reference
Batch cyclizationTriethylamine25°C6590
Flow reactor synthesisNone50°C8298
Schiff base intermediateGlacial AcOHReflux7595

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Key markers include:
    • Imidazo[1,2-a]pyridine protons : Aromatic signals at δ 7.2–8.5 ppm (doublets for H-6 and H-8) .
    • Carbamate group : Ethyl CH3 triplet at δ 1.3 ppm and COOCH2CH3 quartet at δ 4.2 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 350.1765 (calculated) .
  • IR spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro models?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., COX-2 inhibition in HEK293 vs. RAW264.7 macrophages) .
  • Structural analogs : Substitutions (e.g., fluorophenyl vs. thiophenyl groups) alter target binding .
  • Methodological adjustments :
    • Dose-response standardization : Use a unified IC50 measurement protocol.
    • Control compounds : Include reference agents (e.g., celecoxib for COX-2 studies) .

Q. Table 2: Biological Activity Variability in Published Studies

Study FocusModel SystemReported IC50 (μM)Key Structural FeatureReference
COX-2 inhibitionHEK293 cells0.45Fluorophenyl substituent
Antimicrobial activityS. aureus12.7Carbamate side chain
Cytoprotective effectsRat gastric mucosaN/A (qualitative)Imidazo-pyridine core

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound when modifying its carbamate or aryl substituents?

  • Systematic substituent variation :
    • Carbamate modifications : Replace ethyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
    • Aryl substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and interaction with catalytic residues .
  • Computational modeling :
    • Docking studies : Use software like AutoDock Vina to predict binding affinity to COX-2 or microbial enzyme targets .
    • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Key Finding : Ethyl carbamates generally show higher metabolic stability than methyl analogs, but reduced solubility—a trade-off requiring formulation optimization .

Q. How should researchers approach stability studies to identify degradation products under physiological conditions?

  • Forced degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C): Monitor hydrolysis of the carbamate to primary amines via LC-MS .
    • Oxidative stress (3% H2O2): Detect imidazo-pyridine ring oxidation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; track impurities via HPLC (USP methods) .

Q. What in silico tools are validated for predicting ADMET properties of this compound?

  • Lipinski’s Rule of Five : Confirms drug-likeness (MW <500, LogP <5) .
  • SwissADME : Predicts high gastrointestinal absorption (TPSA = 65 Ų) but potential CYP3A4-mediated metabolism .
  • Protox-II : Anticipates low toxicity (LD50 >1000 mg/kg in rodents) .

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